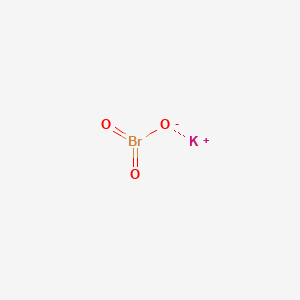
Potassium bromate
Cat. No. B1260966
Key on ui cas rn:
7758-01-2
M. Wt: 168.01 g/mol
InChI Key: ISNOGGYFSHCRRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE029981
Procedure details


A 100-ml. inner capacity stainless steel autoclave of a shaker type is charged with 22.5 grams (0.150 mol) of 2,3-xylyl formate. Further N-methyl pyrrolidone of 1.0 mol, a complex compound of diethyl acetone-dicarboxylate-cobalt of 0.036 mol and potassium bromate of 0.070 mol per mol of 2,3-xylyl formate, are added into the autoclave. Carbon monoxide is introduced into the autoclave under pressure, and the reaction is conducted at 270° C. for 2.0 hours, the maximum pressure being about 430 kg./cm.2 gauge. After termination of the reaction, the autoclave is cooled and the reaction product is taken away therefrom. The unreacted 2,3-xylyl formate is distilled off. Further distillation of the product liquor gives 9.60 grams (0.064 mol) of 2,3-dimethyl benzoic acid. This yield corresponds to a conversion of 42.7% based on the starting formic acid ester.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2,3-xylyl formate
Quantity
22.5 g
Type
reactant
Reaction Step One



Name
2,3-xylyl formate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
diethyl acetone-dicarboxylate cobalt
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C(O[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH3:11])=O.Br([O-])(=O)=O.[K+].[C]=[O:18].CN1CCC[C:21]1=[O:25]>CCOC(CC(CC(OCC)=O)=O)=O.[Co]>[CH3:11][C:5]1[C:6]([CH3:10])=[CH:7][CH:8]=[CH:9][C:4]=1[C:21]([OH:25])=[O:18] |f:1.2,5.6,^3:16|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2,3-xylyl formate
|
|
Quantity
|
22.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC1=C(C(=CC=C1)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Br(=O)(=O)[O-].[K+]
|
|
Name
|
2,3-xylyl formate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC1=C(C(=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
diethyl acetone-dicarboxylate cobalt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CCOC(=O)CC(=O)CC(=O)OCC.[Co]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After termination of the reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the autoclave is cooled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The unreacted 2,3-xylyl formate is distilled off
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Further distillation of the product liquor
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=C(C(=O)O)C=CC=C1C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.064 mol | |
| AMOUNT: MASS | 9.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
